
3-(4-iodo-1H-pyrazol-3-yl)-pyridine
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Description
3-(4-iodo-1H-pyrazol-3-yl)-pyridine is a useful research compound. Its molecular formula is C8H6IN3 and its molecular weight is 271.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
1.1. Allosteric Modulation
One of the prominent applications of 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. Compounds that act as positive allosteric modulators can enhance receptor activity without directly activating the receptor, which may lead to fewer side effects compared to traditional agonists .
1.2. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro against various human cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). The observed cytotoxic effects suggest that this compound could be developed into a therapeutic agent for cancer treatment .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of iodine at the 4-position of the pyrazole ring. Various methods have been documented for synthesizing pyrazole derivatives, including:
- Iodination Reactions : Utilizing iodine in the presence of suitable catalysts to achieve selective iodination.
- Cyclization Techniques : Employing cyclization strategies involving hydrazine derivatives and pyridine precursors to construct the pyrazole ring .
Case Study 1: Allosteric Modulators for Neurological Disorders
Research has demonstrated that compounds similar to this compound can effectively modulate M4 muscarinic receptors, potentially offering new avenues for treating conditions like Alzheimer's disease. In preclinical models, these compounds have shown promise in reversing hyperdopaminergic behaviors, which are often associated with neurodegenerative diseases .
Case Study 2: Anticancer Properties
A series of experiments conducted on pyrazolo-thiazole-substituted pyridines revealed that derivatives containing the pyrazole moiety exhibited significant anti-proliferative activity against multiple cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazole ring could enhance cytotoxicity .
Data Table: Summary of Applications
Application Area | Description | Potential Impact |
---|---|---|
Allosteric Modulation | Enhances M4 muscarinic receptor activity | Treatment for Alzheimer's and schizophrenia |
Anticancer Activity | Inhibits proliferation in various cancer cell lines | Potential therapeutic agent for cancer |
Synthesis Techniques | Multi-step synthesis involving iodination | Development of novel pyrazole derivatives |
Properties
Molecular Formula |
C8H6IN3 |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
3-(4-iodo-1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12) |
InChI Key |
JXEMXPNSHWMFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NN2)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.